![molecular formula C15H13ClFNOS B2848081 2-chloro-4-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207059-11-7](/img/structure/B2848081.png)
2-chloro-4-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between substituted anilines and oxazinones . For instance, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one were heated in acetic acid to form the ring systems of a related herbicide .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
- Indole Derivatives : The indole scaffold has been associated with antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Thiophene Derivatives : Thiophene-containing compounds have been explored for anti-inflammatory effects. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities .
- Indole-Thiophene Hybrid : The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist and is used in Alzheimer’s treatment .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Serotonin Antagonism and Alzheimer’s Treatment
Antioxidant Properties
Antimicrobial and Antitubercular Effects
Mechanism of Action
While the specific mechanism of action for “2-chloro-4-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is not available, similar compounds often work by inhibiting certain enzymes. For example, saflufenacil, a related compound, works by inhibiting the enzyme protoporphyrinogen oxidase, preventing chlorophyll formation .
Future Directions
The future directions for compounds like “2-chloro-4-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” could involve further exploration of their synthesis and potential biological activities. For instance, the catalytic protodeboronation of alkyl boronic esters is a valuable but underdeveloped transformation that could be explored further .
properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-12-8-10(17)3-4-11(12)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSORIMBRJUYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide |
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